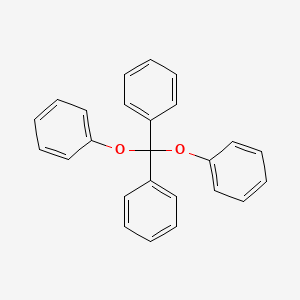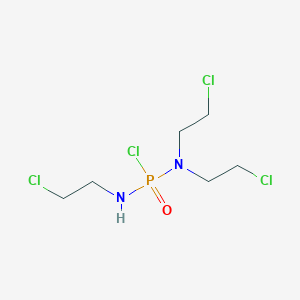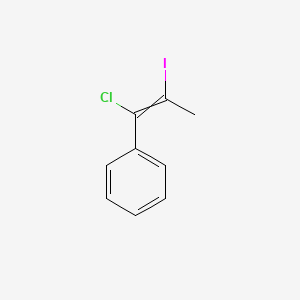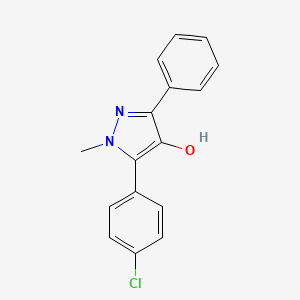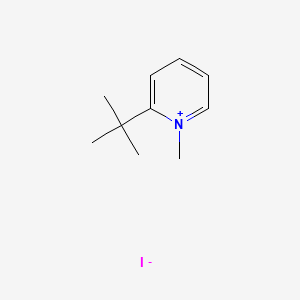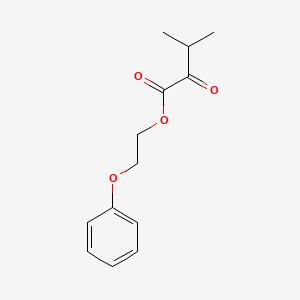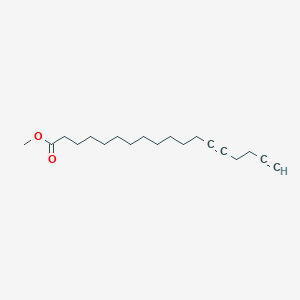
2-(Acetyloxy)-4,5-diethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)-4,5-diethylbenzoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a benzene ring with two ethyl groups at the 4 and 5 positions. This compound is structurally related to acetylsalicylic acid (aspirin), which is widely known for its medicinal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4,5-diethylbenzoic acid typically involves the acetylation of 4,5-diethylsalicylic acid. The process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the acetylation reaction .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would ensure high yield and purity. The process would involve careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetyloxy)-4,5-diethylbenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4,5-diethylsalicylic acid and acetic acid.
Oxidation: The ethyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Reagents like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4,5-diethylsalicylic acid and acetic acid.
Oxidation: 4,5-diethylphthalic acid.
Substitution: Various substituted benzoic acids depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)-4,5-diethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to acetylsalicylic acid.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)-4,5-diethylbenzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to acetylsalicylic acid. This inhibition prevents the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound acetylates a serine residue in the active site of the COX enzyme, leading to an irreversible inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylsalicylic acid (Aspirin): 2-(Acetyloxy)benzoic acid.
Salicylic acid: 2-Hydroxybenzoic acid.
Methyl salicylate: 2-(Methoxycarbonyl)phenol.
Uniqueness
2-(Acetyloxy)-4,5-diethylbenzoic acid is unique due to the presence of ethyl groups at the 4 and 5 positions on the benzene ring. These ethyl groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
58138-56-0 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-acetyloxy-4,5-diethylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-4-9-6-11(13(15)16)12(17-8(3)14)7-10(9)5-2/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
QDWMNGQREGXLAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1CC)OC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
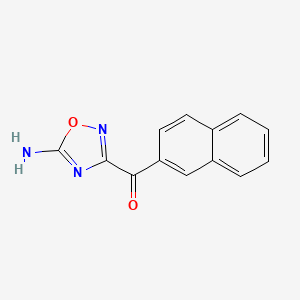
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
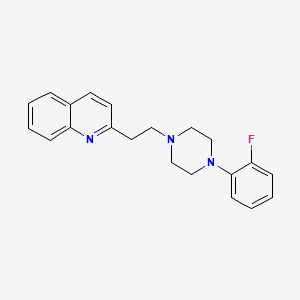
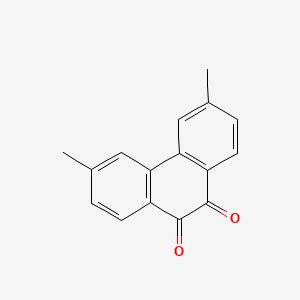
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
